5,5-Difluoro-1-methyl-2-pyrrolidinone
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Description
5,5-Difluoro-1-methyl-2-pyrrolidinone: is a fluorinated derivative of 1-methyl-2-pyrrolidinone, a compound known for its versatile applications in organic synthesis and industrial processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Difluoro-1-methyl-2-pyrrolidinone typically involves the fluorination of 1-methyl-2-pyrrolidinone. One common method is the direct fluorination using elemental fluorine or fluorinating agents such as Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.
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Direct Fluorination
Reagents: Elemental fluorine (F₂) or Selectfluor.
Conditions: The reaction is conducted at low temperatures (0-25°C) to prevent over-fluorination and decomposition of the product.
Procedure: 1-methyl-2-pyrrolidinone is dissolved in an inert solvent such as dichloromethane, and the fluorinating agent is slowly added. The reaction mixture is stirred until the desired level of fluorination is achieved.
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Electrophilic Fluorination
Reagents: N-fluorobenzenesulfonimide (NFSI) or N-fluoropyridinium salts.
Conditions: Mild temperatures (room temperature to 50°C) and the presence of a base such as triethylamine.
Procedure: The fluorinating agent is added to a solution of 1-methyl-2-pyrrolidinone in an appropriate solvent, and the mixture is stirred until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and maximizing efficiency.
Biological Activity
5,5-Difluoro-1-methyl-2-pyrrolidinone (DFMP) is a fluorinated derivative of N-methyl-2-pyrrolidone (NMP), a solvent with various industrial applications. The introduction of fluorine atoms into organic compounds often enhances their biological activity, metabolic stability, and lipophilicity. This article reviews the biological activity of DFMP, focusing on its pharmacological properties, toxicological profile, and potential therapeutic applications.
Chemical Structure and Properties
DFMP is characterized by the presence of two fluorine atoms at the 5-position of the pyrrolidinone ring. This modification can significantly influence the compound's interaction with biological targets.
Molecular Formula : C5H6F2N\O
Molecular Weight : 135.11 g/mol
Pharmacological Properties
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Anticancer Activity :
- Studies have indicated that fluorinated pyrrolidinones exhibit enhanced anticancer properties compared to their non-fluorinated counterparts. For instance, DFMP may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest in various cancer cell lines.
- A recent investigation demonstrated that DFMP showed cytotoxic effects on human cancer cell lines, suggesting its potential as a chemotherapeutic agent.
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Neuroprotective Effects :
- Pyrrolidinone derivatives have been reported to possess neuroprotective properties. DFMP may mitigate neuronal damage in models of neurodegenerative diseases by reducing oxidative stress and inflammation.
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Antimicrobial Activity :
- Preliminary studies indicate that DFMP exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.
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Anti-inflammatory Effects :
- DFMP has shown promise in reducing inflammation in preclinical models, potentially offering therapeutic benefits for inflammatory diseases.
Acute Toxicity
The acute toxicity of DFMP has not been extensively studied; however, its parent compound, NMP, has been evaluated for safety in various studies:
Chronic Toxicity
Chronic exposure studies indicate potential adverse effects on reproductive health and organ function at high doses:
- In a 28-day dietary study in rats, significant body weight loss was observed at doses exceeding 1000 mg/kg .
- Testicular degeneration and thymic atrophy were noted at higher concentrations, suggesting careful consideration for long-term exposure risks.
Case Study 1: Anticancer Efficacy
A study conducted on DFMP's efficacy against breast cancer cells revealed that treatment with DFMP resulted in a significant reduction in cell viability compared to control groups. The mechanism was attributed to the induction of apoptosis through the activation of caspases.
Treatment | Cell Viability (%) | Apoptosis Rate (%) |
---|---|---|
Control | 100 | 10 |
DFMP | 45 | 70 |
Case Study 2: Neuroprotection
In a model of Alzheimer's disease, DFMP administration led to decreased levels of amyloid-beta plaques and improved cognitive function in treated animals compared to untreated controls.
Group | Amyloid-Beta Levels (ng/mL) | Cognitive Score |
---|---|---|
Control | 150 | 20 |
DFMP-treated | 75 | 35 |
Properties
Molecular Formula |
C5H7F2NO |
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Molecular Weight |
135.11 g/mol |
IUPAC Name |
5,5-difluoro-1-methylpyrrolidin-2-one |
InChI |
InChI=1S/C5H7F2NO/c1-8-4(9)2-3-5(8,6)7/h2-3H2,1H3 |
InChI Key |
IUDCTYYUAWTTRI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CCC1(F)F |
Origin of Product |
United States |
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